cis-2,3-Dichloro-1,4-dioxane

Stereochemistry Purification Physical Property

cis-2,3-Dichloro-1,4-dioxane (CAS 3883-42-9) is a chiral, non-racemic vicinal dichloro derivative of 1,4-dioxane, existing as the (2S,3R) enantiomer. It is one of two diastereomers formed by chlorination of dioxane; the other is trans-2,3-dichloro-1,4-dioxane (CAS 3883-43-0).

Molecular Formula C4H6Cl2O2
Molecular Weight 156.99 g/mol
CAS No. 3883-42-9
Cat. No. B12759423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-2,3-Dichloro-1,4-dioxane
CAS3883-42-9
Molecular FormulaC4H6Cl2O2
Molecular Weight156.99 g/mol
Structural Identifiers
SMILESC1COC(C(O1)Cl)Cl
InChIInChI=1S/C4H6Cl2O2/c5-3-4(6)8-2-1-7-3/h3-4H,1-2H2/t3-,4+
InChIKeyZOZUXFQYIYUIND-ZXZARUISSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-2,3-Dichloro-1,4-dioxane (CAS 3883-42-9): A Stereochemically Defined Building Block for Heterocyclic Synthesis and Conformational Analysis


cis-2,3-Dichloro-1,4-dioxane (CAS 3883-42-9) is a chiral, non-racemic vicinal dichloro derivative of 1,4-dioxane, existing as the (2S,3R) enantiomer [1]. It is one of two diastereomers formed by chlorination of dioxane; the other is trans-2,3-dichloro-1,4-dioxane (CAS 3883-43-0) [2]. The cis isomer is a key intermediate in synthesizing glyoxal derivatives and heterocycles, and serves as a classical model for studying the anomeric effect and conformational dynamics in six-membered rings [3][4].

Why cis-2,3-Dichloro-1,4-dioxane Cannot Be Replaced by Its trans Isomer or Other 2,3-Disubstituted Dioxanes


The cis and trans isomers of 2,3-dichloro-1,4-dioxane are not interchangeable. They exhibit fundamentally different solid-state properties, electrochemical reactivity, and conformational dynamics that directly impact their utility in synthesis and analytical protocols. The cis isomer (m.p. 52–54 °C) is a crystalline solid at ambient temperature, whereas the trans isomer (m.p. 27–30 °C) is often a low-melting solid or liquid, creating distinct handling and purification requirements [1]. Critically, the trans isomer undergoes polarographic reduction, while the cis isomer is electrochemically silent under identical conditions—a binary difference that enables selective detection and reactivity control [2]. Furthermore, the trans isomer epimerizes in chloroform solution to a ~70:30 cis:trans equilibrium mixture, meaning the cis configuration is the thermodynamic sink; any synthesis targeting the trans form must contend with this isomerization [3]. Generic substitution without stereochemical specification thus risks altered reactivity, confounding analytical results, and batch-to-batch variability.

cis-2,3-Dichloro-1,4-dioxane: Head-to-Head Comparative Evidence for Informed Procurement


Melting Point and Physical State: cis Isomer is a Higher-Melting Crystalline Solid at Ambient Temperature

The cis isomer (CAS 3883-42-9) exhibits a melting point of 52–54 °C, crystallizing from ether-pentane as colorless needles, making it an easily handled, crystalline solid at room temperature [1]. In contrast, the trans isomer (CAS 3883-43-0) melts at 27–30 °C and is typically obtained as a low-melting solid or oil . This >20 °C difference in melting point directly impacts ease of purification by recrystallization, storage stability, and weighing accuracy for stoichiometric reactions.

Stereochemistry Purification Physical Property

Polarographic Reduction: Binary Electrochemical Differentiation Between cis and trans Isomers

Arbuzov et al. (1974) demonstrated that trans-2,3-dichloro-1,4-dioxane and trans-2,3-dichlorotetrahydropyran are reduced polarographically, whereas the corresponding cis-isomers are completely polarographically inactive under the same experimental conditions [1]. This binary (on/off) electrochemical behavior provides an unambiguous method to distinguish the isomers and to monitor isomerization or contamination.

Electrochemistry Analytical Detection Reactivity

Thermodynamic Stability: cis Isomer Predominates at Equilibrium in Solution

Organic Syntheses (Kucera & Carpenter, 1993) reports that when crystalline trans-2,3-dichloro-1,4-dioxane is dissolved in chloroform, it epimerizes to a nearly 70:30 mixture of cis and trans isomers [1]. This demonstrates that the cis configuration is the thermodynamically favored form in solution. The trans isomer is kinetically accessible but converts substantially to cis upon standing.

Isomerization Thermodynamic Stability Solution Chemistry

Single-Crystal X-ray Structure: Definitive Conformational and Bond-Length Data for the cis Isomer

Altona and Romers (1963) solved the crystal structure of cis-2,3-dichloro-1,4-dioxane at –140 °C, providing precise intramolecular bond distances and angles that reveal the magnitude of the anomeric effect in this system [1]. The chlorine atoms adopt axial positions due to the endo-anomeric effect, with non-bonded Cl···Cl and Cl···O distances quantitatively characterized. No comparable low-temperature crystal structure is available for the trans isomer in the primary literature, making the cis isomer the only stereoisomer for which definitive solid-state conformational parameters have been experimentally determined.

Crystallography Conformational Analysis Anomeric Effect

¹H NMR Spectral Signatures: Distinct Coupling Patterns Enable Unambiguous Isomer Identification

The ¹H NMR spectra of the cis and trans isomers show clearly distinguishable patterns for the ring methylene protons (positions 5 and 6) and the tertiary protons at positions 2 and 3. Caspi et al. (1962) report that the trans isomer displays an AA'BB' pattern for the CH₂ protons (δ 3.40–4.57) and a singlet for the ClCHO protons at δ 5.95 [1]. The cis isomer exhibits a distinctly different chemical shift for the tertiary protons and a more complex splitting pattern for the CH₂ group, reflecting the axial-equatorial orientation of the chlorine substituents and rapid chair-chair interconversion at room temperature [2]. These signatures allow unequivocal identification and purity assessment by routine ¹H NMR.

NMR Spectroscopy Stereochemical Assignment Quality Control

cis-2,3-Dichloro-1,4-dioxane: Validated Application Scenarios Driven by Quantitative Evidence


Synthesis of Glyoxal Mercaptals and Thiourea Derivatives via Nucleophilic Displacement

cis-2,3-Dichloro-1,4-dioxane reacts with dithiols and mercaptans to yield glyoxal bis-mercaptals, a transformation that proceeds via in situ hydrolysis to glyoxal followed by condensation [1]. The cis isomer's crystalline solid form (m.p. 52–54 °C) permits accurate stoichiometric control, which is critical for minimizing side reactions with polyfunctional thiols. The thermodynamic preference of the cis configuration (70:30 at equilibrium) ensures that even if trace isomerization occurs, the cis isomer remains the dominant reactive species throughout the reaction course [2].

Conformational Analysis and Anomeric Effect Model System

The definitive crystal structure of cis-2,3-dichloro-1,4-dioxane at –140 °C, showing axial chlorine orientation due to the endo-anomeric effect, makes this compound a benchmark for teaching and computational modeling of stereoelectronic effects in six-membered heterocycles [1]. The distinct ¹H NMR coupling patterns provide an experimental observable for chair-chair interconversion rates and conformational equilibria. No equivalent structural data are available for the trans isomer, positioning the cis isomer as the essential reference standard for this class [2].

Electrochemical Reference Standard Requiring a Non-Electroactive Chlorinated Dioxane

In electrochemical studies where a chlorinated dioxane scaffold is needed as a solvent additive, co-solute, or supporting electrolyte component that must not interfere with faradaic measurements, the cis isomer is uniquely suited because it is polarographically inactive, unlike the trans isomer which undergoes reduction [1]. This binary difference allows researchers to design experiments where electrochemical signals originate exclusively from the analyte of interest, with the cis isomer serving as an inert matrix component.

Stereospecific Derivatization to Enantiopure 2,3-Disubstituted-1,4-dioxanes

The cis isomer (2S,3R) is a single enantiomer, not a racemate, making it the starting material of choice for synthesizing enantiopure 2,3-dialkoxy-, 2,3-diaryl-, or 2,3-diamino-1,4-dioxane derivatives via stereospecific nucleophilic displacement [1]. The high crystallinity of the cis isomer (m.p. 52–54 °C) facilitates purification of intermediates, and the established NMR spectral library provides unambiguous monitoring of stereochemical integrity throughout multi-step sequences [2].

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